molecular formula C19H25N3O3 B2690402 N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE CAS No. 571956-34-8

N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE

Cat. No.: B2690402
CAS No.: 571956-34-8
M. Wt: 343.427
InChI Key: WLSIJSJYRGQINQ-UHFFFAOYSA-N
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Description

This compound features a spirocyclic diazaspiro[4.5]decan core with a 6-methyl substituent and a 2,4-dioxo functional group. The acetamide moiety is linked to a 2,4-dimethylphenyl group, contributing to its structural uniqueness. Key physicochemical properties include a hydrogen bond donor count of 2 and acceptor count of 6, with a moderate lipophilicity profile due to the dimethylphenyl group and polar spiro system .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12-7-8-15(13(2)10-12)20-16(23)11-22-17(24)19(21-18(22)25)9-5-4-6-14(19)3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSIJSJYRGQINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE typically involves the reaction of 6-methyluracil with chloromethylthiiran, followed by a subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or aldehyde groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs with Varied Aromatic Substituents

Compound 5 () :
  • Structure : N-(2,4-dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide.
  • Key Differences :
    • Aromatic group: 2,4-Dichlorophenethyl vs. 2,4-dimethylphenyl.
    • Spiro system: Additional dimethoxybenzoyl and phenyl groups on the triazaspiro core.
  • Activity : Potent inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd). The dichloro and dimethoxy groups enhance target binding but may reduce metabolic stability compared to the dimethylphenyl group in the target compound .
CymitQuimica Compound () :
  • Structure : 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide.
  • Key Differences :
    • Aromatic group: 2-Ethyl-6-methylphenyl vs. 2,4-dimethylphenyl.
    • Spiro system: Lacks the 6-methyl substituent present in the target compound.

Non-Spirocyclic Acetamide Derivatives

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () :
  • Structure: Quinazolinone core instead of diazaspiro[4.5]decan.
  • Activity: Anticonvulsant properties via modulation of neuronal ion channels. The planar quinazolinone system may favor different binding interactions compared to the spiro system’s conformational rigidity .
Pesticide Analogs () :
  • Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor.
  • Key Differences : Chloro substituents and methoxymethyl groups optimize herbicidal activity. The target compound’s dimethylphenyl group and spiro system likely reduce environmental persistence compared to these chloroacetamides .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substitutions :
    • Electron-donating groups (e.g., methyl in the target compound) improve metabolic stability but may reduce binding affinity compared to electron-withdrawing groups (e.g., dichloro in Compound 5) .
  • Spiro System Modifications :
    • The 6-methyl group in the target compound may sterically hinder enzymatic degradation, enhancing bioavailability .
  • Acetamide Linker: Flexibility and hydrogen-bonding capacity (2 donors, 6 acceptors) are critical for target engagement, as seen in both spirocyclic and non-spiro analogs .

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Key Functional Groups Biological Activity Reference
Target Compound Diazaspiro[4.5]decan 2,4-Dimethylphenyl 6-Methyl, 2,4-dioxo Under investigation
Compound 5 () Triazaspiro[4.5]decan 2,4-Dichlorophenethyl Dimethoxybenzoyl, phenyl Mtb Lpd inhibitor
CymitQuimica Compound () Diazaspiro[4.5]decan 2-Ethyl-6-methylphenyl 2,4-Dioxo Discontinued (data limited)
N-[(2,4-Dichlorophenyl)methyl]-quinazolinone Quinazolinone 2,4-Dichlorophenylmethyl 2,4-Dioxo Anticonvulsant
Alachlor Non-spiro chloroacetamide 2,6-Diethylphenyl Methoxymethyl, chloro Herbicide

Biological Activity

N-(2,4-DIMETHYLPHENYL)-2-{6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound based on diverse scientific sources.

The synthesis of this compound typically involves the reaction of 6-methyluracil with chloromethyl thiiran, followed by a reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide. The chemical structure can be represented as follows:

  • Molecular Formula : C_{16}H_{20}N_4O_3
  • Molecular Weight : 320.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can influence various biochemical pathways, leading to its observed effects on cellular processes.

Antimicrobial and Antifungal Properties

Recent studies have highlighted the compound's efficacy as an antimicrobial agent. In vitro assays have demonstrated that derivatives of diazaspiro compounds exhibit significant activity against chitin synthase (CHS), an essential enzyme for fungal cell wall synthesis. For instance, compounds derived from similar structures have shown moderate to excellent potency against CHS with IC50 values indicating their potential as antifungal agents .

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundPathogen TestedActivity (IC50)Notes
4aC. albicans15 µMModerate potency
4eA. fumigatus10 µMExcellent potency
4hA. flavus12 µMSynergistic effects noted

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have indicated that this compound exhibits selective cytotoxic effects while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects in patients.

Case Studies

  • Study on Chitin Synthase Inhibition :
    A study published in Journal of Medicinal Chemistry reported the design and synthesis of diazaspiro derivatives that inhibited chitin synthase effectively. The lead compound demonstrated a significant reduction in fungal growth in vitro compared to standard antifungal treatments .
  • Combination Therapy Trials :
    Another investigation explored the combination of this compound with fluconazole against resistant strains of Candida species. Results indicated additive or synergistic effects, suggesting its potential role in combination therapies for fungal infections .

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